

Applications of Glutaminase Inhibition in Oncology: A Technical Guide to Telaglenastat (CB-839)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-(3'-Chlorobenzyl)phenylboronic acid
Cat. No.:	B1368680

[Get Quote](#)

Introduction: Targeting Cancer's Metabolic Addiction

Cancer cells exhibit profound metabolic reprogramming to fuel their relentless proliferation and survival. A key feature of this altered metabolism is a heightened dependence on glutamine, a non-essential amino acid that becomes conditionally essential for many tumors. This phenomenon, often termed "glutamine addiction," provides a critical nutrient source for energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis.^[1] The enzyme glutaminase (GLS), which catalyzes the first and rate-limiting step in glutaminolysis—the conversion of glutamine to glutamate—has therefore emerged as a compelling therapeutic target in oncology.^{[1][2][3]}

This technical guide focuses on the medicinal chemistry applications of Telaglenastat (CB-839), a first-in-class, potent, selective, and orally bioavailable inhibitor of glutaminase 1 (GLS1).^{[1][4]} While the compound **2-(3'-Chlorobenzyl)phenylboronic acid** represents a class of phenylboronic acids with diverse biomedical applications, including potential enzyme inhibition, Telaglenastat is the extensively characterized clinical-stage molecule that potently targets GLS1 and for which a wealth of preclinical and clinical data exists.^{[5][6][7][8]} This guide will

provide an in-depth overview of Telaglenastat's mechanism of action, preclinical efficacy, clinical development, and detailed protocols for its evaluation.

Mechanism of Action: Allosteric Inhibition of GLS1

Telaglenastat is a non-competitive, reversible, and allosteric inhibitor of both splice variants of GLS1, KGA and GAC, with greater selectivity over the liver isoform, GLS2.^[1] It binds to a hydrophobic pocket at the monomer-monomer interface of the GAC tetramer, preventing the conformational changes necessary for enzyme activation.^[1] This time-dependent and slowly reversible inhibition effectively blocks the conversion of glutamine to glutamate.^[4]

The downstream consequences of GLS1 inhibition by Telaglenastat are multifaceted and detrimental to cancer cells:

- Disruption of the Tricarboxylic Acid (TCA) Cycle: By depleting the intracellular pool of glutamate, Telaglenastat impairs the replenishment of TCA cycle intermediates, leading to a reduction in mitochondrial respiration and energy production.^{[1][9]}
- Increased Oxidative Stress: The production of glutamate is essential for the synthesis of glutathione (GSH), a major cellular antioxidant. Inhibition of GLS1 by Telaglenastat leads to decreased GSH levels, resulting in an accumulation of reactive oxygen species (ROS) and heightened oxidative stress, which can trigger apoptosis.^{[1][10]}
- Inhibition of Biosynthesis: Glutamine-derived carbon and nitrogen are crucial for the synthesis of nucleotides, amino acids, and fatty acids. By blocking glutaminolysis, Telaglenastat impedes the production of these essential building blocks for rapidly dividing cancer cells.^[1]
- Induction of Autophagy: In some cancer cell contexts, Telaglenastat has been shown to induce autophagy.^{[1][4]}

This concerted disruption of key metabolic pathways ultimately inhibits the proliferation of glutamine-dependent tumor cells and can lead to cell death.^[1]

Caption: Allosteric inhibition of GLS1 by Telaglenastat blocks glutaminolysis.

Preclinical Anti-Tumor Activity

Telaglenastat has demonstrated significant anti-tumor activity across a broad range of preclinical cancer models, both as a monotherapy and in combination with other anti-cancer agents.[\[1\]](#)[\[11\]](#)

In Vitro Anti-proliferative Activity

Telaglenastat exhibits potent anti-proliferative activity against various cancer cell lines, particularly those demonstrating a high dependence on glutamine for growth.[\[1\]](#) The sensitivity to Telaglenastat often correlates with the expression levels of GLS1 and the rate of glutamine consumption.[\[10\]](#)

Cell Line	Cancer Type	IC50 (nM)	Reference
HCC-1806	Triple-Negative Breast Cancer	< 50	[4]
MDA-MB-231	Triple-Negative Breast Cancer	20-55	[10]
JIMT-1	HER2+ Breast Cancer	~50	[4]
A549	Non-Small Cell Lung Cancer	~100	[11]
U87 MG	Glioblastoma	~75	[11]

Table 1: In Vitro Anti-proliferative Activity of Telaglenastat in Various Cancer Cell Lines. IC50 values represent the concentration of drug required to inhibit cell growth by 50%.

In Vivo Efficacy in Xenograft Models

In vivo studies using human tumor xenograft models in immunocompromised mice have confirmed the anti-tumor efficacy of Telaglenastat.[\[11\]](#)[\[12\]](#)[\[13\]](#) Oral administration of Telaglenastat has been shown to suppress tumor growth in models of triple-negative breast cancer (TNBC), renal cell carcinoma (RCC), and non-small cell lung cancer (NSCLC), among others.[\[4\]](#)[\[11\]](#)

Xenograft Model	Cancer Type	Treatment	Tumor Growth Inhibition (%)	Reference
TNBC (HCC-1806)	Triple-Negative Breast Cancer	Telaglenastat (200 mg/kg, p.o.)	61	[4]
JIMT-1	HER2+ Breast Cancer	Telaglenastat (200 mg/kg, p.o.)	54	[4]
RCC (786-O)	Renal Cell Carcinoma	Telaglenastat + Everolimus	Synergistic effect	[9]

Table 2: In Vivo Anti-tumor Efficacy of Telaglenastat in Xenograft Models. p.o. = per os (by mouth).

Clinical Development of Telaglenastat

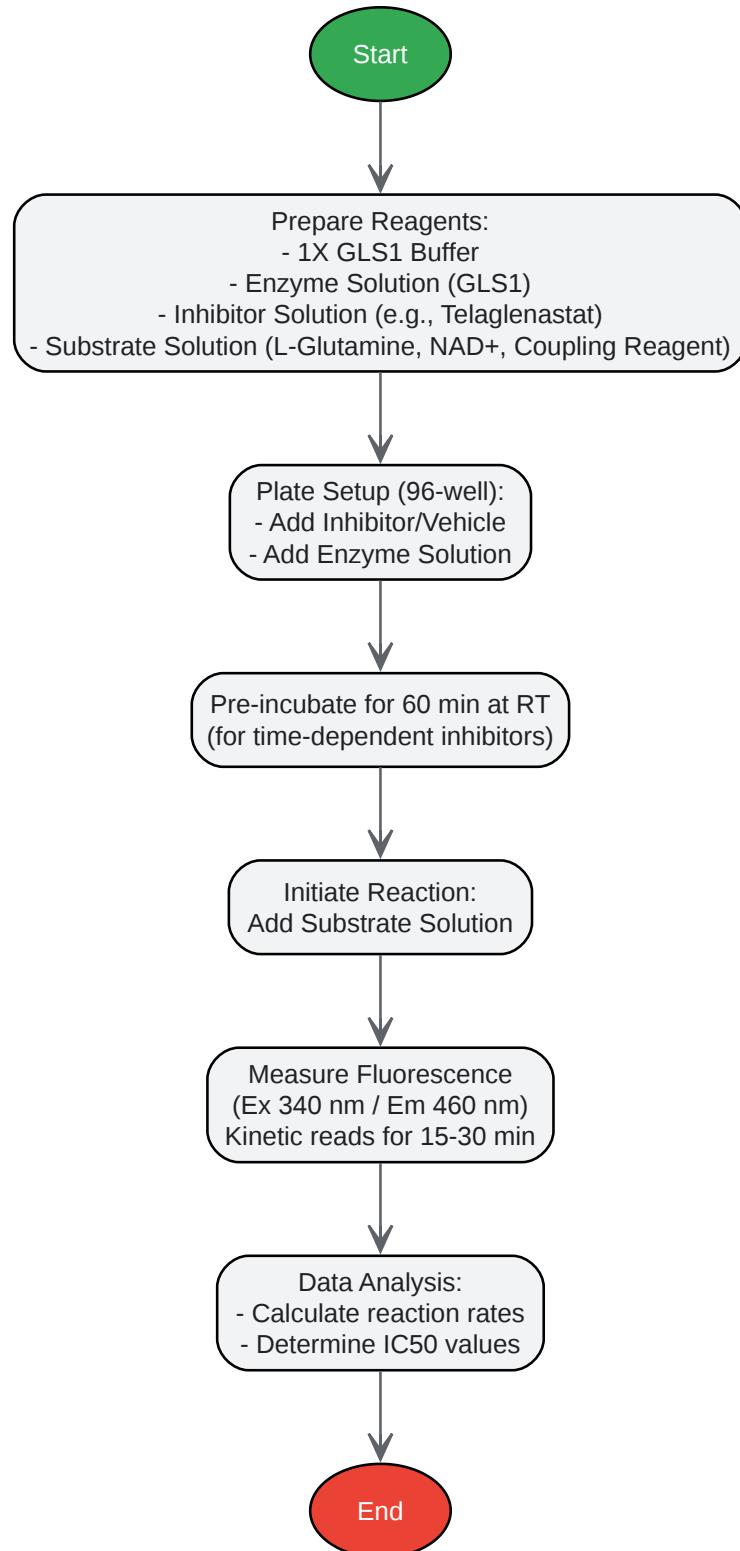
Telaglenastat has been evaluated in multiple clinical trials for patients with advanced or metastatic solid tumors.[11] A Phase 1 dose-escalation study established a recommended Phase II dose (RP2D) of 800 mg twice daily and demonstrated that Telaglenastat is safe and well-tolerated, with the most common side effects being fatigue and nausea.[11] Pharmacodynamic analyses confirmed robust GLS inhibition in both platelets and tumor tissue at clinically achievable plasma concentrations.[11]

Subsequent Phase 2 trials have explored Telaglenastat in combination with other therapies in various cancers, including:

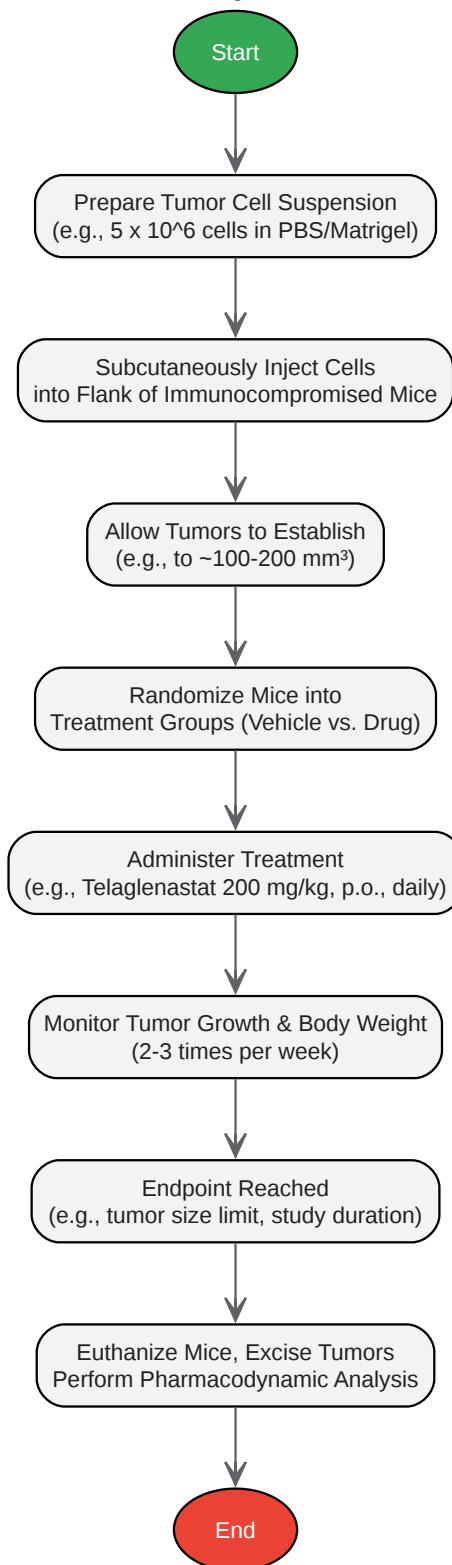
- Renal Cell Carcinoma (RCC): In combination with everolimus (ENTRATA trial) and cabozantinib.[9]
- Triple-Negative Breast Cancer (TNBC): In combination with paclitaxel.[14]
- Various Solid Tumors: In combination with PARP inhibitors like talazoparib and CDK4/6 inhibitors like palbociclib.[15][16]

These trials have provided signals of anti-tumor activity and have helped to identify patient populations most likely to benefit from GLS1 inhibition.[11][17]

Experimental Protocols


The following protocols provide standardized methods for evaluating the activity of GLS1 inhibitors like Telaglenastat.

Protocol 1: In Vitro GLS1 Enzyme Activity Assay


Objective: To measure the enzymatic activity of GLS1 and assess the inhibitory potential of test compounds.

Principle: This fluorometric assay measures the production of glutamate, which is coupled to the generation of a fluorescent product.[\[4\]](#)[\[18\]](#)[\[19\]](#)

GLS1 Enzyme Activity Assay Workflow

Subcutaneous Xenograft Model Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. japsonline.com [japsonline.com]
- 6. Phenylboronic acid:Synthesis,reactions _ Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. onclive.com [onclive.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. drugpatentwatch.com [drugpatentwatch.com]
- 15. Calithera Biosciences Initiates Phase 12 Trial Of Telaglenastat In Combination With The PARP Inhibitor Talazoparib [clinicalleader.com]
- 16. Calithera Biosciences Announces Expansion of Ongoing Clinical Trial Evaluating Telaglenastat in Combination with palbociclib (IBRANCE®) - BioSpace [biospace.com]
- 17. NCI10220: A Phase II Basket Trial of Glutaminase Inhibitor (BeGIN) Telaglenastat (CB-839) HCl in Patients with NF1 Aberrations, NF1 Mutant Malignant Peripheral Nerve Sheath

Tumors (MPNST), KEAP1/NRF2 and LKB1 Aberrant Tumors [mdanderson.org]

- 18. [bpsbioscience.com](#) [bpsbioscience.com]
- 19. [mybiosource.com](#) [mybiosource.com]
- To cite this document: BenchChem. [Applications of Glutaminase Inhibition in Oncology: A Technical Guide to Telaglenastat (CB-839)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1368680#applications-of-2-3-chlorobenzylxy-phenylboronic-acid-in-medicinal-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com